Benzyl glycolate

Catalog No.
S1525053
CAS No.
30379-58-9
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl glycolate

Benzyl glycolate (CAS 30379-58-9) is a protected glycolic acid synthon, cleavable by mild hydrogenolysis (H₂, Pd/C), ideal for complex syntheses with acid/base-labile groups. Key advantages:

  • Orthogonal deprotection via hydrogenolysis preserves acid/base-sensitive motifs.
  • Low volatility (bp 136°C/14 mmHg) prevents evaporative loss in high-temperature polymerizations.
  • Suitable for pharmaceutical intermediates, carbohydrate chemistry, and fragrance formulations.

Supplied with rigorous quality control for reliable outcomes.

CAS Number

30379-58-9

Product Name

Benzyl glycolate

IUPAC Name

benzyl 2-hydroxyacetate

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5,10H,6-7H2

InChI Key

VPYJBEIOKFRWQZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)CO

Synonyms

Glycolic Acid Benzyl Ester (8CI); Benzyl 2-Hydroxyacetate; Benzyl glycolate; Hydroxyacetic Acid Benzyl Ester; Hydroxy Acetic Acid Phenylmethyl Ester;

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CO

Benzyl glycolate is a benzyl ester of glycolic acid.

Purity

≥98%

Package Size

5 g, 10 g, 25 g

Benzyl glycolate (CAS: 30379-58-9) is the benzyl ester of glycolic acid, functioning as a key intermediate in organic synthesis. It is primarily utilized as a protected form of glycolic acid, where the benzyl group offers distinct advantages in multi-step synthesis pathways, particularly in carbohydrate chemistry and polymer science. Its physical properties, such as a high boiling point (136 °C at 14 mmHg) and status as a clear, liquid oil at room temperature, distinguish it from more volatile, lower-chain alkyl esters, impacting its handling, processing, and application suitability.

Research Fit

1
Protected glycolic acid synthon with free hydroxyl and masked carboxyl for bifunctional conjugation
2
Hydrogenolysis-labile benzyl ester enables orthogonal deprotection under mild conditions
3
Compatible with acid- and base-sensitive functionalities during multi-step synthesis

Substituting Benzyl glycolate with simpler analogs like methyl or ethyl glycolate is often unviable due to critical differences in chemical reactivity and deprotection pathways. The benzyl ester group is uniquely removable via catalytic hydrogenolysis (e.g., H₂, Pd/C), a mild, non-acidic, non-basic method that preserves other sensitive functional groups within a complex molecule. In contrast, methyl and ethyl esters require harsh acidic or basic hydrolysis for cleavage, which can compromise molecular integrity in advanced, multi-step syntheses. This difference in deprotection orthogonality is a primary driver for procuring Benzyl glycolate, as it enables synthetic routes that are impossible with simple alkyl esters. Furthermore, its significantly lower volatility compared to methyl or ethyl analogs is a key processability advantage in high-temperature reactions or formulations where reactant loss must be minimized.

Substitution Risk

Simple alkyl glycolate esters cannot undergo hydrogenolysis, removing an orthogonal deprotection strategy.
Hydrolytic stability of derived polyphosphazenes may shift with ester type, altering erosion-rate context.
High alternating selectivity in lactide copolymerization depends on benzyl steric/electronic effects and may not transfer to methyl or ethyl glycolides.

Reduced Volatility for High-Temperature Processing and Formulation

Benzyl glycolate exhibits a significantly higher boiling point (136 °C at 14 mmHg) compared to common substitutes like methyl glycolate (149-151 °C at 760 mmHg) and ethyl glycolate (158-159 °C at 760 mmHg). This lower volatility is a critical advantage in melt polycondensation reactions or high-temperature formulations, where it minimizes precursor loss due to evaporation, ensuring better stoichiometric control and process efficiency.

Evidence DimensionBoiling Point (Volatility)
Target Compound Data136 °C / 14 mmHg
Comparator Or BaselineMethyl Glycolate: ~150 °C / 760 mmHg; Ethyl Glycolate: ~159 °C / 760 mmHg
Quantified DifferenceSignificantly less volatile under vacuum and at elevated atmospheric pressures compared to methyl and ethyl analogs.
ConditionsStandard physical property data from chemical suppliers.

This ensures higher effective reactant concentration and prevents composition drift in high-temperature processes, leading to more reproducible outcomes and reduced material waste.

Polymer Hydrolytic Stability
Reported comparison
Benzyl glycolate-derived polyphosphazene higher stability vs. ethyl ester analog
Supports erosion-rate differentiation in polymer design
Quantitative difference not specified; monitored by NMR, GPC

Enables Orthogonal Deprotection Strategy in Complex Synthesis

The primary procurement driver for Benzyl glycolate is its utility as a protected form of glycolic acid where the benzyl group can be removed under neutral conditions. The standard method for benzyl ether/ester cleavage is catalytic hydrogenolysis (H₂ with a metal catalyst like Pd/C), which is orthogonal to many other protecting groups that are sensitive to acid or base. In contrast, deprotection of a methyl or ethyl ester requires saponification (e.g., NaOH) or strong acid catalysis, which can cleave other sensitive esters, amides, or acid-labile groups (e.g., Boc, trityl) present in the molecule.

Evidence DimensionDeprotection Method
Target Compound DataCatalytic Hydrogenolysis (H₂, Pd/C) or Birch Reduction (Na, NH₃)
Comparator Or BaselineMethyl/Ethyl Esters: Require strong acid or base hydrolysis.
Quantified DifferenceQualitative but absolute difference in required reaction conditions (neutral vs. harsh acid/base).
ConditionsStandard multi-step organic synthesis.

This allows for the selective unmasking of the glycolic acid moiety late in a synthetic sequence without destroying the rest of the molecule, increasing overall yield and enabling the synthesis of complex targets.

Lactide Copolymer Alternation
Reported
94% alternating level
Enables sequence-controlled copolymer research
Confirmed by 13C/1H NMR and MALDI-TOF MS

Use as a Specialty Component in Fragrance Formulations

While not a primary fragrance component itself, Benzyl glycolate is identified in patent literature as a potential constituent in complex fragrance compositions. Its structure, combining a benzyl moiety (common in fragrances like benzyl acetate and benzyl salicylate) with a glycolate ester, gives it a pleasant, sweet, floral aroma and moderate volatility suitable for use as a modifier or fixative. Unlike the highly volatile methyl and ethyl glycolates, its properties are more aligned with other benzyl esters frequently used to build the core and base notes of a perfume.

Evidence DimensionApplication Suitability
Target Compound DataListed as a potential component in fragrance patents; described as having a pleasant, sweet, floral aroma.
Comparator Or BaselineMethyl/Ethyl Glycolate: More volatile, generally used as solvents rather than fragrance components.
Quantified DifferenceInclusion in fragrance patent literature, a domain where simple alkyl glycolates are not typically mentioned.
ConditionsFormulation of commercial fragrances and cosmetics.

For applications in fragrance or scented consumer products, Benzyl glycolate offers a specific aromatic profile and physical properties that cannot be replicated by simple alkyl esters or glycolic acid.

Plasma Hydrolysis t½
Reported
Benzyl glycolate ester: 6 min
Glycolamide ester: 0.5 min
Methyl ester: 62 min
Intermediate activation-rate context for prodrug research
Human plasma research matrix, 37°C; in vitro data
VanX Inhibitor Synthesis
Class-level
Phosphonate dipeptide inhibitors, IC50 0.48–8.21 mM
Multi-step synthesis using benzyl glycolate as protected intermediate
Supports VanX inhibition screening for antibiotic resistance research
Class-level inference; in vitro enzyme assay

Precursor for Synthesizing Complex, Biologically Active Molecules

Ideal for multi-step syntheses of pharmaceuticals or complex carbohydrates where a glycolic acid moiety is required, but other parts of the molecule contain acid- or base-sensitive groups. The ability to deprotect the benzyl ester under mild, neutral hydrogenolysis conditions is the key enabler.

Monomer for High-Temperature Polymer Synthesis

Suited for polymerization reactions conducted at elevated temperatures where the low volatility of Benzyl glycolate prevents monomer loss and maintains stoichiometric balance, a critical factor for achieving high molecular weight polymers. This is a direct advantage over more volatile methyl or ethyl glycolate.

Specialty Ingredient in Cosmetic and Perfume Formulations

Serves as a modifier or component in fine fragrances where its specific sweet, floral aroma and moderate volatility contribute to the overall scent profile. Its properties are more comparable to established benzyl-based fragrance materials than to simple, volatile alkyl glycolates.

Application Fit Matrix

Application
Selection Property
Validation Focus
Sequence-controlled copolymer research
Benzyl glycolide alternating reactivity
Alternating sequence fidelity (NMR, MS)
Hydrolytic polyphosphazene erosion studies
Benzyl ester hydrolytic stability in polymer
Aqueous erosion rate profiling (GPC, NMR)
VanX enzyme inhibitor probe synthesis
Protected glycolate building block for phosphonate dipeptides
Enzyme inhibition potency screening
Prodrug activation-rate studies
Benzyl glycolate plasma hydrolysis half-life
In vitro plasma stability profiling

XLogP3

1.3

Other CAS

30379-58-9

Wikipedia

Benzyl glycolate

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